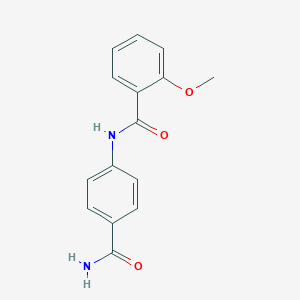

N-(4-carbamoylphenyl)-2-methoxybenzamide

Descripción

Propiedades

Número CAS |

409340-04-1 |

|---|---|

Fórmula molecular |

C15H14N2O3 |

Peso molecular |

270.28g/mol |

Nombre IUPAC |

N-(4-carbamoylphenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C15H14N2O3/c1-20-13-5-3-2-4-12(13)15(19)17-11-8-6-10(7-9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |

Clave InChI |

XLSBRRXHWGGOBP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |

SMILES canónico |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The presence and position of substituents significantly alter physicochemical properties. Key analogs and their features are compared below:

Key Observations :

- Conformation : Dihedral angles between aromatic rings vary (e.g., 79.2° in 2-chloro-N-(4-methoxyphenyl)benzamide), affecting molecular planarity and binding to flat enzymatic pockets .

Enzyme and Receptor Interactions

- PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9, a target for atherosclerosis. The carbamoyl analog’s larger H-bonding surface may enhance similar interactions .

- Dopamine Receptor Antagonism: YM-43611 demonstrates nanomolar affinity for D3/D4 receptors, attributed to its chloro and cyclopropanecarbonylamino groups. The carbamoyl group’s H-bonding may favor alternative targets .

- 17β-HSD2 Inhibition : Biphenyl derivatives (e.g., 4'-methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide) show selectivity for hydroxysteroid dehydrogenases, suggesting methoxy positioning influences enzyme specificity .

Antimicrobial and Anticancer Potential

- Thiazole- and Oxadiazole-Containing Analogs (e.g., 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) exhibit enhanced metabolic stability due to heterocyclic rings, a feature absent in the carbamoyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.